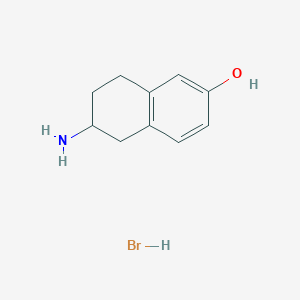

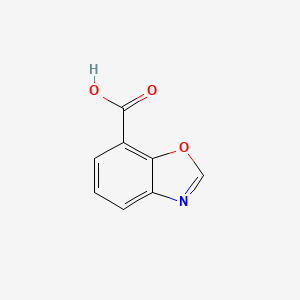

6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tetrahydronaphthalene derivatives is a topic of interest due to their potential biological activities. Paper describes the synthesis of thiazolidinones and benzothiazepinones from 5,6,7,8-tetrahydronaphthalen-1-amine, which is closely related to the compound of interest. The one-pot reaction involves mercaptoacetic acid and arenealdehydes, catalyzed by p-TsOH. Paper outlines a seven-step synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol starting from naphthalene-2,3-diol, which is a similar structure to the compound . The process includes methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction followed by hydrogenolysis and demethylation. Paper discusses the synthesis of amino substituted tetrahydronaphthalene derivatives, which are synthesized through Michael addition, Hofmann reaction, and cyclization reactions.

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives is crucial for their biological activity. Paper reports the atropisomerism phenomenon in the synthesized thiazolidinones, which is a form of stereoisomerism, and uses VTNMR to confirm this. The energy required for the interconversion of atropisomers is quantified, and NOESY is used to determine the more stable isomer configuration. Paper discusses the impact of C(2)-methylation on the activity of a dopamine agonist derivative of tetrahydronaphthalene, indicating that the receptor cannot tolerate certain steric modifications.

Chemical Reactions Analysis

The chemical reactions involving tetrahydronaphthalene derivatives are diverse. Paper shows that the presence of electron-withdrawing or electron-donating groups on arenealdehydes affects the outcome of the synthesis, leading to different compounds. Paper indicates that the introduction of a methyl group at a specific position can abolish the biological activity of the compound, suggesting a steric intolerance by the receptor. Paper explores the synthesis of derivatives with different substituents to investigate the necessity of certain moieties for biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene derivatives are influenced by their molecular structure. Paper provides details on the characterization of the synthesized compounds using GC-MS and NMR techniques, and X-ray diffraction studies for available crystals. The thermal stability of atropisomers is also discussed. Paper uses high-field 1H NMR to study the conformers of the synthesized compounds, which is relevant to understanding their physical properties and how they relate to biological activity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Alternative Synthesis for Dopaminergic Drugs : A study outlines an alternative synthesis pathway for the dopaminergic drug 2-Amino-1,2,3,4-tetrahydronaphthalene-5,6-diol hydrobromide, highlighting its use in synthesizing biologically active hydrobromide salts through a four-step process with a 60% overall yield (Göksu, SeÇen, & Sütbeyaz, 2006).

Biological Activities and Applications

- Carbonic Anhydrase Isozyme Interaction : Dopaminergic compounds, including 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol hydrobromide, have been investigated for their inhibitory actions on human carbonic anhydrase isozymes, demonstrating effective inhibition, suggesting potential therapeutic applications (Şentürk, Ekinci, Göksu, & Supuran, 2012).

Pharmacological Potential

- Tumor Inhibitory and Antioxidant Activity : New derivatives of 5,6,7,8-tetrahydronaphthalene have shown promising tumor inhibitory and antioxidant activities, indicating potential for cancer treatment and prevention of oxidative stress (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Electrochemical Applications

- Modified Electrode Development : The electrooxidative polymerization of 1-amino-5,6,7,8-tetrahydronaphthalene has been explored for modified electrode development, showcasing its utility in enhancing electrochemical reversibility and reducing overpotential in acidic solutions, with potential implications in various electrochemical sensors and devices (Yousef, Ragab, & Abdel-Azzem, 2010).

Drug Development and Therapeutic Implications

- Anti-Inflammatory and Analgesic Activities : Research on 5,6,7,8-tetrahydronaphthalene derivatives conjugated with various functionalities has shown significant anti-inflammatory and analgesic activities without the ulcerogenic side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs, suggesting a potential pathway for the development of safer pain management and anti-inflammatory therapies (Hamdy & Kamel, 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.BrH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELLWXZDJHUUTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC(=C2)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600642 |

Source

|

| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide | |

CAS RN |

67544-41-6 |

Source

|

| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)

![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)